3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
“3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the azetidine and benzyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzyl and azetidine groups via nucleophilic substitution reactions.
Oxalate Formation: Conversion of the final product to its oxalate salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents such as dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: Use in the development of advanced materials with specific properties such as conductivity or fluorescence.
Industrial Chemistry: Application in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of “3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-(1-benzylazetidin-3-yl)-1,2,4-oxadiazole
- 3-Benzyl-5-(1-(2-chlorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole
- 3-Benzyl-5-(1-(2-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole
Uniqueness
“3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which may impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-benzyl-5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O.C2H2O4/c20-16-7-4-8-17(21)15(16)12-24-10-14(11-24)19-22-18(23-25-19)9-13-5-2-1-3-6-13;3-1(4)2(5)6/h1-8,14H,9-12H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBWVTFMFFIUDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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